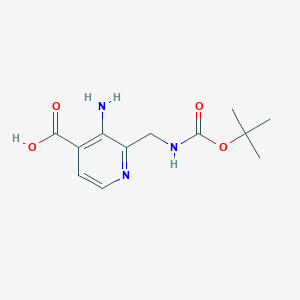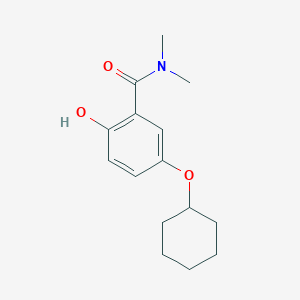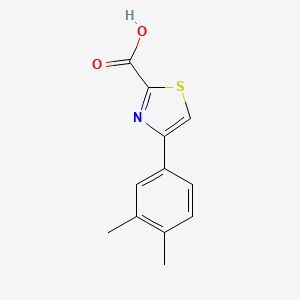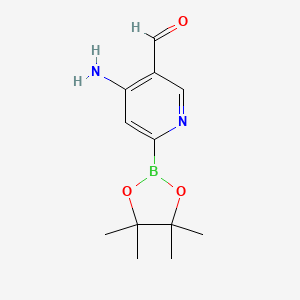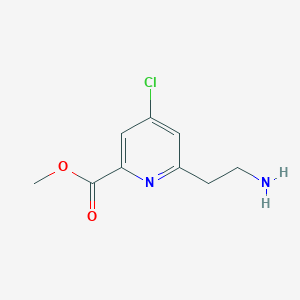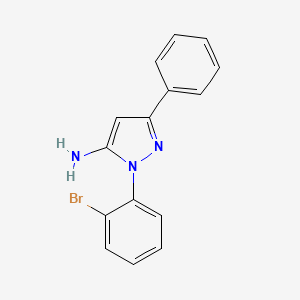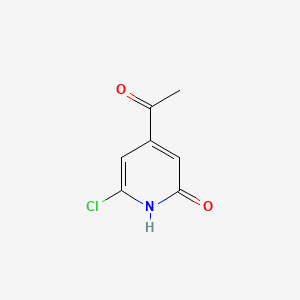
1-(2-Chloro-6-hydroxypyridin-4-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-6-hydroxypyridin-4-YL)ethanone is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . This compound is characterized by the presence of a chloro group and a hydroxyl group attached to a pyridine ring, along with an ethanone moiety. It is primarily used in research and development and is not intended for human use .
Méthodes De Préparation
The specific synthetic routes and reaction conditions can vary, but a common method includes the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride in the presence of a base . Industrial production methods may involve large-scale chlorination and subsequent purification steps to ensure high purity and yield .
Analyse Des Réactions Chimiques
1-(2-Chloro-6-hydroxypyridin-4-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of corresponding substituted derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(2-Chloro-6-hydroxypyridin-4-YL)ethanone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-6-hydroxypyridin-4-YL)ethanone involves its interaction with specific molecular targets and pathways. The chloro and hydroxyl groups on the pyridine ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function . The compound may also act as an electrophile in various biochemical reactions, leading to the formation of covalent bonds with nucleophilic sites on proteins and enzymes .
Comparaison Avec Des Composés Similaires
1-(2-Chloro-6-hydroxypyridin-4-YL)ethanone can be compared with other similar compounds such as:
1-(2-Chloro-3-hydroxypyridin-4-YL)ethanone: This compound has a similar structure but with the hydroxyl group at a different position on the pyridine ring.
1-(2-Chloro-5-fluoropyridin-3-YL)ethanone: This compound contains a fluorine atom instead of a hydroxyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with biological targets .
Propriétés
Formule moléculaire |
C7H6ClNO2 |
|---|---|
Poids moléculaire |
171.58 g/mol |
Nom IUPAC |
4-acetyl-6-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)5-2-6(8)9-7(11)3-5/h2-3H,1H3,(H,9,11) |
Clé InChI |
DZQWVUOWDRMQNF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=O)NC(=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


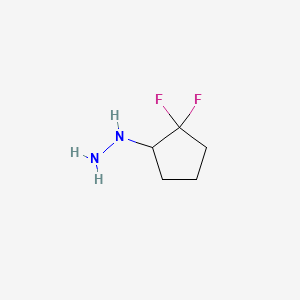
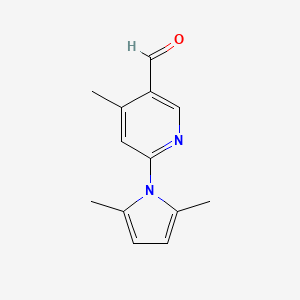
![2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14853288.png)

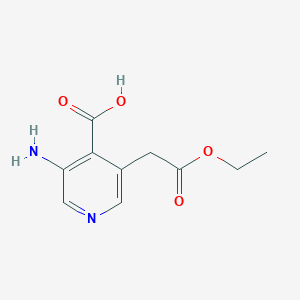
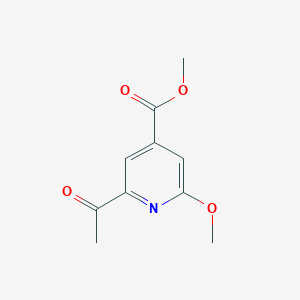
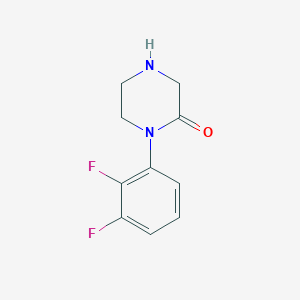
![14H-Spiro[dibenzo[c,h]acridine-7,9'-fluorene]](/img/structure/B14853317.png)
